8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substitution pattern, which includes benzyl, methyl, and fluorobenzyl groups.
Mechanism of Action
Zinc’s bioavailability is influenced by several factors, including dietary components and individual health status . Zinc homeostasis in the body is maintained through a complex balance of absorption, intracellular trafficking, utilization, storage, and expulsion .
Environmental factors can also influence the bioavailability and toxicity of zinc. For example, the physicochemical properties of zinc compounds can depend on environmental conditions such as temperature and salinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a purine derivative.
Benzylation: Introduction of the benzyl group at the 8-position using benzyl chloride and a base such as sodium hydride.
Methylation: Methylation of the amino group using methyl iodide.
Fluorobenzylation: Introduction of the 4-fluorobenzyl group at the 7-position using 4-fluorobenzyl bromide.
Final Steps: Purification and crystallization to obtain the final compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the benzyl groups.
Substitution: Nucleophilic substitution reactions might occur at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study purine metabolism or as a potential inhibitor of enzymes involved in nucleotide synthesis.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the treatment of diseases related to purine metabolism.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
What sets “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” apart is its specific substitution pattern, which could confer unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, might enhance its binding affinity to certain biological targets or alter its metabolic stability.
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-25(12-14-6-4-3-5-7-14)20-23-18-17(19(28)24-21(29)26(18)2)27(20)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFKZRTNLUWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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